molecular formula C10H6N2O B3119685 3-(Oxazol-5-yl)benzonitrile CAS No. 252928-81-7

3-(Oxazol-5-yl)benzonitrile

Cat. No. B3119685
CAS RN: 252928-81-7
M. Wt: 170.17 g/mol
InChI Key: AZYMFASSDTVBOB-UHFFFAOYSA-N
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Description

3-(Oxazol-5-yl)benzonitrile is a compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The compound has a molecular formula of C10H6N2O and a molecular weight of 170.17 .


Synthesis Analysis

Oxazole derivatives have been synthesized by researchers around the globe due to their wide spectrum of biological activities . The synthesis of oxazole derivatives involves the use of various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The oxazole ring in 3-(Oxazol-5-yl)benzonitrile is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The reactions of these derivatives have been studied extensively, and they have been found to exhibit a wide range of biological activities .

Scientific Research Applications

Photochemical Syntheses

Studies have demonstrated the utility of 3-(Oxazol-5-yl)benzonitrile in photochemical syntheses. For example, it has been used in the synthesis of 3-oxazolines, which show potential in hypoglycemic activity (Pfoertner et al., 1985). Another study elaborates on the photoinduced reactions of 3-phenyl-2H-azirines with carboxylate esters, leading to the production of 5-alkoxy-3-oxazolines, which have applications in various chemical syntheses (Gilgen et al., 1975).

Atom-Economic Synthesis

A method for the preparation of variously substituted 4H-pyrrolo[2,3-d]oxazoles, which has implications in pharmaceutical and materials sciences, was developed using 3-(Oxazol-5-yl)benzonitrile. This process involves the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles (Zanakhov et al., 2021).

Synthesis of Novel Compounds

The compound has also been used in the synthesis of 3-aryl-4, 5-dihydro-5-hydroxy-1,2-oxazoles, which have potential applications in the development of new chemical entities (Nunno & Scilimati, 1987).

Cycloaddition Reactions

Cycloaddition reactions involving 3-(Oxazol-5-yl)benzonitrile have been studied for the formation of various cycloaddition products, which are useful in organic synthesis and drug development (Claus et al., 1974).

Structural Studies

Research on the crystal structure of related compounds, such as ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, provides insights into molecular arrangements and interactions that are fundamental in the design of new materials and drugs (Marjani, 2013).

Mechanism of Action

While the specific mechanism of action for 3-(Oxazol-5-yl)benzonitrile is not mentioned in the retrieved papers, oxazole derivatives are known to bind with a wide spectrum of receptors and enzymes in biological systems, which can lead to various biological responses .

Safety and Hazards

While the specific safety and hazards of 3-(Oxazol-5-yl)benzonitrile are not mentioned in the retrieved papers, similar compounds such as 4-(1,3-Oxazol-5-yl)aniline have been classified as Acute Tox. 3 Oral - Eye Irrit. 2 .

Future Directions

Oxazole-based molecules are becoming a significant heterocyclic nucleus in medicinal chemistry due to their wide spectrum of pharmacological activities . Future research will likely focus on synthesizing diverse oxazole derivatives and screening them for various biological activities .

properties

IUPAC Name

3-(1,3-oxazol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10/h1-4,6-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYMFASSDTVBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxazol-5-yl)benzonitrile

Synthesis routes and methods

Procedure details

MeOH (28 mL) was added to a round bottom flask containing K2CO3 (4.22 gm, 30.50 mmol), 1-(isocyanomethylsulfonyl)-4-methylbenzene (3.28 gm, 16.78 mmol), and 3-formylbenzonitrile (2.00 gm, 15.25 mmol). The reaction mixture was refluxed for 2 h. After this time, the mixture was concentrated under reduced pressure. The remaining residue was dissolved in water (50 ml). The aqueous solution was extract with EtOAc (50 ml). The EtOAc layer was washed with saturated aqueous NaCl (30 ml), dried over MgSO4, filtered and concentrated. The resulting residue was purified using silica gel chromatography eluting with a gradient of 0-100% EtOAc/Hexanes to give the product, 3-(oxazol-5-yl)benzonitrile, (1.05 gm, 6.17 mmol, 41% yield) as a yellow solid. Anal. Calcd. for C10H6N2O m/z 170.1, found: 171.0 (M+H)+.
Name
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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